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Compound of Interest

Compound Name: (R)-(-)-2-Methylglutaric Acid

Cat. No.: B073399 Get Quote

For researchers and professionals in drug development and chemical analysis, the precise

characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic

comparison of the enantiomers of 2-methylglutaric acid: (R)-2-methylglutaric acid and (S)-2-

methylglutaric acid. While enantiomers exhibit identical physical and chemical properties in an

achiral environment, their interaction with plane-polarized light and other chiral entities differs, a

distinction that is critical in biological systems. This comparison will delve into Nuclear Magnetic

Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Circular Dichroism (CD)

spectroscopy to highlight the similarities and crucial differences between these two molecules.

Data Presentation: A Spectroscopic Snapshot
The following tables summarize the expected quantitative data for the spectroscopic analysis of

(R)- and (S)-2-methylglutaric acid. It is important to note that for standard NMR and IR

spectroscopy conducted in achiral solvents, the spectra of enantiomers are identical. Mass

spectrometry, not being a chiral technique, also produces identical spectra for both

enantiomers. The key distinguishing data comes from chiroptical techniques like Circular

Dichroism.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (in D₂O)
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¹H NMR (Proton)
Chemical Shift (δ)

ppm
¹³C NMR (Carbon)

Chemical Shift (δ)

ppm

H-2 ~2.25 C-1 (COOH) ~189.22

H-3 (CH₂) ~1.75 C-2 (CH) ~45.48

H-4 (CH₂) ~2.15 C-3 (CH₂) ~33.61

CH₃ ~1.07 C-4 (CH₂) ~38.56

COOH solvent dependent C-5 (COOH) ~186.20

CH₃ ~20.14

Note: The chemical shifts for (R)- and (S)-2-methylglutaric acid in an achiral solvent like D₂O

are identical. Data is representative and sourced from public databases for 2-methylglutaric

acid.[1]

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode Expected Frequency Range (cm⁻¹)

O-H stretch (carboxylic acid) 3300 - 2500 (broad)

C-H stretch (alkane) 2960 - 2850

C=O stretch (carboxylic acid) 1725 - 1700

C-O stretch 1320 - 1210

O-H bend 1440 - 1395

Note: The IR absorption frequencies for (R)- and (S)-2-methylglutaric acid are identical in an

achiral medium.

Table 3: Mass Spectrometry Data
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Technique Parameter Value

Electrospray Ionization (ESI-

MS)
[M-H]⁻ m/z 145.0501

Molecular Weight 146.14 g/mol

Note: The mass-to-charge ratio (m/z) for the molecular ion of (R)- and (S)-2-methylglutaric acid

is identical.[1]

Table 4: Circular Dichroism (CD) Spectroscopy Data (Hypothetical)

Enantiomer Wavelength (nm)
Molar Ellipticity [θ]

(deg·cm²·dmol⁻¹)

(R)-2-methylglutaric acid ~210 Positive Cotton Effect

(S)-2-methylglutaric acid ~210 Negative Cotton Effect

Note: This data is illustrative. Enantiomers exhibit mirror-image CD spectra. The sign of the

Cotton effect at a specific wavelength is opposite for each enantiomer, providing unambiguous

differentiation.

Mandatory Visualization
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Experimental Workflow for Spectroscopic Comparison
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Caption: Workflow for the spectroscopic comparison of enantiomers.
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Logical Comparison of Spectroscopic Outputs
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Caption: Logical flow of spectroscopic differentiation of enantiomers.

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure. In an achiral

solvent, the spectra of (R)- and (S)-enantiomers will be identical.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample ((R)- or (S)-2-methylglutaric acid) in

approximately 0.7 mL of a deuterated solvent (e.g., D₂O or CDCl₃). Add a small amount of a

reference standard (e.g., TMS or DSS).

Data Acquisition:
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¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay

of 1-2 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to ¹H NMR.

Chiral Differentiation (Optional): To distinguish the enantiomers by NMR, a chiral solvating

agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent can be

added to the sample. This forms diastereomeric complexes which will have distinct chemical

shifts.

2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule. The IR spectra of the two

enantiomers will be identical.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation:

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press

it into a thin, transparent pellet.

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. Acquire a

background spectrum of the empty accessory or KBr pellet and subtract it from the sample

spectrum.

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule. The

mass spectra of the enantiomers are identical.

Instrumentation: A mass spectrometer, for example, coupled with a liquid chromatograph and

an electrospray ionization (ESI) source (LC-MS).
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile/water mixture) at a low concentration (e.g., 1-10 µg/mL).

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum

in both positive and negative ion modes to identify the most abundant molecular ion (e.g.,

[M-H]⁻ in negative mode).

4. Circular Dichroism (CD) Spectroscopy

Objective: To differentiate between the (R)- and (S)-enantiomers based on their differential

absorption of circularly polarized light.

Instrumentation: A CD spectropolarimeter.

Sample Preparation: Prepare solutions of known concentrations of each enantiomer in a

suitable solvent (e.g., methanol, water) that is transparent in the wavelength range of

interest. The concentration should be adjusted to give an absorbance of approximately 1.0 at

the wavelength of maximum absorption.

Data Acquisition:

Place the sample in a quartz cuvette with a known path length.

Record the CD spectrum over a suitable wavelength range (e.g., 190-300 nm).

Acquire a baseline spectrum of the solvent in the same cuvette and subtract it from the

sample spectra.

Data Analysis: The CD spectrum of the (R)-enantiomer will be a mirror image of the (S)-

enantiomer's spectrum. The data is typically reported as molar ellipticity [θ].

This guide provides a foundational understanding of the spectroscopic similarities and the

crucial chiroptical differences between (R)- and (S)-2-methylglutaric acid. For definitive

stereochemical assignment, Circular Dichroism or NMR with a chiral auxiliary are the methods

of choice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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